BRD2/3/4 Inhibitory Potency Comparison
GW 841819X inhibits BRD2, BRD3, and BRD4 with pIC50 values of 5.9, 6.2, and 6.3, respectively, corresponding to IC50 values of approximately 1.26 µM, 0.63 µM, and 0.50 µM . In contrast, I-BET762 exhibits higher potency with IC50 values ranging from 32.5 to 42.5 nM (pIC50 ~7.4-7.5) for the same targets . OTX-015 shows intermediate potency with IC50 values of 92-112 nM (pIC50 ~6.9-7.0) . This places GW 841819X as a moderately potent pan-BET inhibitor, distinct from the higher potency alternatives, which may be advantageous for studies requiring partial inhibition or reduced on-target toxicity.
| Evidence Dimension | BRD2/3/4 Inhibition Potency (pIC50) |
|---|---|
| Target Compound Data | BRD2: pIC50 5.9; BRD3: pIC50 6.2; BRD4: pIC50 6.3 |
| Comparator Or Baseline | I-BET762: IC50 32.5-42.5 nM (pIC50 ~7.4-7.5); OTX-015: IC50 92-112 nM (pIC50 ~6.9-7.0) |
| Quantified Difference | GW 841819X is 26- to 85-fold less potent than I-BET762 and 2- to 4-fold less potent than OTX-015 against BRD2/3/4 |
| Conditions | Cell-free biochemical assays (TR-FRET/AlphaScreen) using recombinant bromodomains |
Why This Matters
Selection of GW 841819X over more potent BET inhibitors like I-BET762 may be scientifically justified when moderate target engagement is desired to avoid complete pathway shutdown or when exploring dose-response relationships in sensitive cell lines.
